5-(quinolin-2-yl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(quinolin-2-yl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a quinoline ring, a trifluoromethyl-substituted phenyl ring, and a triazole ring with a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(quinolin-2-yl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol typically involves the formation of the triazole ring followed by the introduction of the quinoline and trifluoromethylphenyl groups. One common method involves the cyclization of appropriate hydrazides with isothiocyanates under basic conditions to form the triazole ring. Subsequent reactions with quinoline derivatives and trifluoromethyl-substituted phenyl compounds yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-(quinolin-2-yl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The quinoline ring can be reduced under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline or phenyl derivatives.
Scientific Research Applications
5-(quinolin-2-yl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 5-(quinolin-2-yl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its anticancer properties could be related to its ability to induce apoptosis or inhibit cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 5-(pyridin-2-yl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol
- 5-(quinolin-2-yl)-4-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol
- 5-(quinolin-2-yl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-amine
Uniqueness
5-(quinolin-2-yl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol is unique due to the presence of the trifluoromethyl group, which imparts increased lipophilicity and metabolic stability. The combination of the quinoline and triazole rings also provides a versatile scaffold for further functionalization and optimization for specific applications.
Properties
Molecular Formula |
C18H11F3N4S |
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Molecular Weight |
372.4 g/mol |
IUPAC Name |
3-quinolin-2-yl-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H11F3N4S/c19-18(20,21)12-5-3-6-13(10-12)25-16(23-24-17(25)26)15-9-8-11-4-1-2-7-14(11)22-15/h1-10H,(H,24,26) |
InChI Key |
QKHKWVHBYIJFDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=NNC(=S)N3C4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
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